molecular formula C20H24O7 B1250799 Sergliflozin A CAS No. 360775-96-8

Sergliflozin A

Cat. No.: B1250799
CAS No.: 360775-96-8
M. Wt: 376.4 g/mol
InChI Key: HFLCZNNDZKKXCS-OUUBHVDSSA-N
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Description

Sergliflozin A is a novel selective inhibitor of the low-affinity sodium-glucose cotransporter (SGLT2). It is a prodrug that, upon activation, inhibits SGLT2, which plays a critical role in renal glucose reabsorption. This inhibition leads to increased urinary glucose excretion, making it a promising candidate for the treatment of diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sergliflozin A is synthesized from benzylphenol glucoside. The synthesis involves multiple steps, including glycosylation and subsequent modifications to introduce the necessary functional groups. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sergliflozin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

Mechanism of Action

Sergliflozin A exerts its effects by selectively inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidney. By blocking this transporter, this compound increases the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin secretion and action, making it a unique approach to managing diabetes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sergliflozin A include:

Uniqueness

This compound is unique in its high selectivity for SGLT2 compared to other similar compounds. This selectivity reduces the risk of side effects associated with non-selective inhibition of glucose transporters .

Properties

CAS No.

360775-96-8

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HFLCZNNDZKKXCS-OUUBHVDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O

Synonyms

sergliflozin

Origin of Product

United States

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